molecular formula C22H22N4O2 B5322618 4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine

4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine

Katalognummer B5322618
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: XYQBQCSGZRWEPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as BMS-986020 and is a selective antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1).

Wirkmechanismus

The mechanism of action of 4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine involves its selective antagonism of the S1P1 receptor. This receptor plays a key role in the regulation of immune cell trafficking, and its inhibition by this compound leads to the sequestration of immune cells in lymphoid tissues, thereby reducing their ability to cause inflammation and tissue damage.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and immunosuppressive effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of autoimmune diseases, as well as to reduce the levels of circulating lymphocytes. Additionally, it has been shown to have a positive effect on bone density in animal models of osteoporosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine in lab experiments is its selectivity for the S1P1 receptor, which allows for more precise targeting of immune cells. Additionally, its anti-inflammatory and immunosuppressive effects make it a promising candidate for the treatment of autoimmune diseases and cancer. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and immunosuppressive effects, as well as its potential side effects and interactions with other drugs. Finally, there is potential for the development of new compounds based on the structure of this compound that may have even greater therapeutic potential.

Synthesemethoden

The synthesis of 4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine involves a multi-step process. The first step involves the reaction of 2-(1-benzofuran-2-yl)-1H-imidazole with 4-bromo-1-pyridin-4-ylbutan-1-ol to produce the intermediate compound. The intermediate compound is then reacted with morpholine in the presence of a palladium catalyst to produce the final product.

Wissenschaftliche Forschungsanwendungen

4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunosuppressive effects in animal models of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. Additionally, it has shown promise in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.

Eigenschaften

IUPAC Name

4-[2-[2-(1-benzofuran-2-yl)imidazol-1-yl]-1-pyridin-4-ylethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-2-4-20-18(3-1)15-21(28-20)22-24-9-10-26(22)16-19(17-5-7-23-8-6-17)25-11-13-27-14-12-25/h1-10,15,19H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQBQCSGZRWEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN2C=CN=C2C3=CC4=CC=CC=C4O3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.